molecular formula C10H14N2O3 B2407422 methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate CAS No. 312517-64-9

methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B2407422
CAS No.: 312517-64-9
M. Wt: 210.233
InChI Key: GBMRUYOYMABZPX-UHFFFAOYSA-N
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Description

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethyl-2-oxopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

    Ethyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.

Uniqueness

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate is unique due to its specific substitution pattern, which can impact its chemical reactivity and potential biological activities. The presence of both amino and ester functional groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

methyl 2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-4-7(2)12(5-8(13)15-3)10(14)9(6)11/h4H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRUYOYMABZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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